molecular formula C11H17N3OS B270108 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-ethylpropanamide

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-ethylpropanamide

Numéro de catalogue B270108
Poids moléculaire: 239.34 g/mol
Clé InChI: OKVNFAWNIOMUME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-ethylpropanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMS-PEA and has been studied extensively for its pharmacological properties.

Applications De Recherche Scientifique

DMS-PEA has been studied extensively for its potential applications in various research fields. It has been shown to have pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant activities. DMS-PEA has been used in preclinical studies to investigate its potential as a therapeutic agent for various diseases such as epilepsy, neuropathic pain, and inflammatory bowel disease.

Mécanisme D'action

The mechanism of action of DMS-PEA is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the nervous system. DMS-PEA has been shown to interact with the TRPV1 receptor, which is involved in pain perception and inflammation. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
DMS-PEA has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the release of anti-inflammatory cytokines, such as IL-10. DMS-PEA has also been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain perception.

Avantages Et Limitations Des Expériences En Laboratoire

DMS-PEA has several advantages for lab experiments. It has been shown to have high potency and selectivity for its target receptors and ion channels. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of DMS-PEA is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on DMS-PEA. One area of research is to investigate its potential as a therapeutic agent for various diseases such as epilepsy, neuropathic pain, and inflammatory bowel disease. Another area of research is to investigate its potential as a tool for studying the activity of ion channels and receptors in the nervous system. Additionally, further research is needed to fully understand the mechanism of action of DMS-PEA and its effects on various biochemical and physiological pathways.

Méthodes De Synthèse

The synthesis of DMS-PEA involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with N-ethylpropanamide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is obtained by purification and isolation of the crude product. The synthesis method of DMS-PEA has been optimized to achieve high yields and purity of the final product.

Propriétés

Nom du produit

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-ethylpropanamide

Formule moléculaire

C11H17N3OS

Poids moléculaire

239.34 g/mol

Nom IUPAC

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-ethylpropanamide

InChI

InChI=1S/C11H17N3OS/c1-4-12-10(15)5-6-16-11-13-8(2)7-9(3)14-11/h7H,4-6H2,1-3H3,(H,12,15)

Clé InChI

OKVNFAWNIOMUME-UHFFFAOYSA-N

SMILES

CCNC(=O)CCSC1=NC(=CC(=N1)C)C

SMILES canonique

CCNC(=O)CCSC1=NC(=CC(=N1)C)C

Solubilité

35.9 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.